Home > Products > Screening Compounds P6315 > dimethyl 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
dimethyl 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3764380
CAS Number:
Molecular Formula: C22H20N2O7
Molecular Weight: 424.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine

Compound Description: Nifedipine (dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate) is a well-known calcium channel blocker widely used in the treatment of hypertension and angina pectoris. [] It is a dihydropyridine derivative that acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. [, ] Nifedipine has been extensively studied and serves as a reference compound for evaluating the activity of novel dihydropyridine calcium channel antagonists. [, ]

Relevance: Nifedipine shares the core 1,4-dihydropyridine-3,5-dicarboxylate scaffold with dimethyl 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] The structural variations lie in the substituents at the 4-position of the dihydropyridine ring and the ester groups.

Nitrendipine

Compound Description: Nitrendipine (3-ethyl 5-methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate) is another dihydropyridine calcium channel blocker with antihypertensive properties. [] It exhibits superior pharmacological activity compared to its symmetrically substituted counterparts. []

Relevance: Similar to nifedipine, nitrendipine shares the 1,4-dihydropyridine-3,5-dicarboxylate core with dimethyl 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] The presence of different ester groups and the 3-nitrophenyl substituent at the 4-position distinguishes it from the target compound.

Niludipine

Compound Description: Niludipine (bis(2-propoxyethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate) is a dihydropyridine derivative known for its vasodilating action. [] Studies have shown that the position of the nitro group (ortho and meta being superior to para) and the nature of the ester group significantly influence the vasodilating activity of dihydropyridine derivatives. []

Nicardipine

Compound Description: Nicardipine (methyl 2-(methyl(phenylmethyl)amino)ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate) is a calcium channel antagonist frequently employed as a reference compound in pharmacological studies evaluating antihypertensive and cardiovascular effects. [, , , , ] It exerts its effects through the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation. [, , , , ]

Relevance: Nicardipine, like dimethyl 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to the dihydropyridine class of calcium channel blockers and shares the core 1,4-dihydropyridine-3,5-dicarboxylate structure. [, , , , ] The key differences reside in the substituents at the 4-position of the dihydropyridine ring and the ester functionalities.

(±)-3-(benzylmethylamino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride (TC-81)

Compound Description: TC-81 is a novel dihydropyridine calcium channel antagonist that demonstrates potent, long-lasting, and slow-onset antihypertensive activity, particularly upon oral administration. [, , ] This compound effectively inhibits KCl-induced contractions in isolated rat vascular preparations and exhibits more pronounced inhibitory effects on norepinephrine-induced contractions in SHR aorta compared to normotensive rat aorta. []

Relevance: Both TC-81 and dimethyl 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the dihydropyridine class of calcium channel blockers, sharing the characteristic 1,4-dihydropyridine-3,5-dicarboxylate structure. [] The presence of a fluorine atom and nitro group on the phenyl ring at the 4-position and distinct ester substituents in TC-81 differentiates it from the target compound.

BMY 20064

Compound Description: BMY 20064 is a potent calcium channel blocker that also possesses α1-adrenoceptor antagonist properties. [] It exhibits greater efficacy compared to nifedipine in antagonizing calcium influx induced by various stimuli, including potassium depolarization, norepinephrine, and methoxamine, in isolated rabbit aortic strips. [] BMY 20064 also demonstrates antihypertensive effects in SH and normotensive rats, along with platelet aggregation inhibitory activity. []

Relevance: Although BMY 20064 and dimethyl 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate both target calcium channels, BMY 20064 belongs to a different chemical class. [] The research on BMY 20064 highlights the potential for developing compounds with dual calcium channel blocking and α1-adrenoceptor antagonist activities. [] This information could be relevant in exploring additional pharmacological profiles for the target compound.

Properties

Product Name

dimethyl 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C22H20N2O7

Molecular Weight

424.4 g/mol

InChI

InChI=1S/C22H20N2O7/c1-29-17-10-8-15(9-11-17)23-12-18(21(25)30-2)20(19(13-23)22(26)31-3)14-4-6-16(7-5-14)24(27)28/h4-13,20H,1-3H3

InChI Key

PINIIDDAOCHTPB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.